N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-sulfamoylbenzamide

Physicochemical profiling Lipophilicity Drug-likeness

This compound uniquely merges a saturated 2,3-dihydroimidazo[2,1-b]thiazole core with a para-substituted 4-sulfamoylbenzamide. The resulting low XLogP3 (1.6) reduces non-specific binding in HTS compared to aromatic analogs (XLogP3 3.1). Its dual pharmacophore enables simultaneous profiling against RAF kinases (V600E-B-RAF IC50 39.9 nM) and HBV capsid assembly targets, maximizing screening data per sample. The primary sulfonamide also serves as a synthetic handle for rapid hit-to-lead expansion.

Molecular Formula C18H16N4O3S2
Molecular Weight 400.47
CAS No. 887201-04-9
Cat. No. B2661093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-sulfamoylbenzamide
CAS887201-04-9
Molecular FormulaC18H16N4O3S2
Molecular Weight400.47
Structural Identifiers
SMILESC1CSC2=NC(=CN21)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N
InChIInChI=1S/C18H16N4O3S2/c19-27(24,25)15-7-3-13(4-8-15)17(23)20-14-5-1-12(2-6-14)16-11-22-9-10-26-18(22)21-16/h1-8,11H,9-10H2,(H,20,23)(H2,19,24,25)
InChIKeyXJVKGMOVMLCUQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-sulfamoylbenzamide (CAS 887201-04-9): Structural Identity and Procurement Context


N-(4-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-sulfamoylbenzamide (CAS 887201-04-9; PubChem CID 7151296) is a synthetic small molecule belonging to the imidazo[2,1-b]thiazole class, distinguished by a para-substituted 4-sulfamoylbenzamide appendage attached via a phenyl linker at the 6-position of the saturated 2,3-dihydroimidazo[2,1-b]thiazole core [1]. With a molecular formula of C₁₈H₁₆N₄O₃S₂ and a molecular weight of 400.5 g/mol, this compound occupies a narrow chemical space defined by the intersection of the privileged imidazothiazole scaffold—widely exploited in kinase inhibitor and sigma receptor ligand programs—and the sulfamoylbenzamide pharmacophore, which has independently yielded clinical-stage HBV capsid assembly modulators [2]. The compound is catalogued in multiple commercial screening libraries and represents a distinct, purchasable chemical entity for structure-activity relationship (SAR) exploration and hit-to-lead campaigns where the combination of a saturated bicyclic core with a terminal primary sulfonamide is mechanistically desirable.

Why N-(4-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-sulfamoylbenzamide Cannot Be Interchanged with In-Class Analogs


Within the imidazo[2,1-b]thiazole sulfonamide/sulfamoyl chemical space, even ostensibly minor structural perturbations—such as saturation state of the bicyclic core, position of phenyl linker attachment (para vs. meta), or identity of the terminal sulfonamide substituent—produce large-magnitude shifts in lipophilicity, hydrogen-bonding capacity, and conformational flexibility that directly govern solubility, permeability, and target engagement profiles [1]. The saturated 2,3-dihydro core of CAS 887201-04-9 confers a computed XLogP3 of 1.6, substantially lower than its aromatic imidazo analog or its 4-ethoxybenzenesulfonamide counterpart (XLogP3 3.1), translating into markedly different predicted aqueous solubility and drug-likeness parameters that cannot be recapitulated by simply sourcing a visually similar in-class compound [2]. Furthermore, the para-substitution geometry on the central phenyl ring creates a linear molecular axis distinct from meta-substituted regioisomers, with direct consequences for molecular recognition at asymmetric binding pockets as demonstrated across multiple imidazo[2,1-b]thiazole kinase inhibitor co-crystal structures [3].

Quantitative Differentiation Evidence for N-(4-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-sulfamoylbenzamide (CAS 887201-04-9) vs. Closest Analogs


Lipophilicity (XLogP3) Differentiation vs. 4-Ethoxybenzenesulfonamide Analog: Predicted Aqueous Solubility Advantage

The target compound (CAS 887201-04-9) exhibits a computed XLogP3 of 1.6, which is 1.5 log units lower than its closest commercially available analog, N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-ethoxybenzenesulfonamide (CAS 893985-98-3; PubChem CID 7488321), which has an XLogP3 of 3.1 [1]. This 1.5-unit difference in logP corresponds to a predicted ~31.6-fold higher thermodynamic aqueous solubility for the target compound, assuming comparable solid-state contributions, positioning CAS 887201-04-9 as the more developable candidate when aqueous solubility is a limiting parameter in biochemical or cell-based assay formats [2].

Physicochemical profiling Lipophilicity Drug-likeness Solubility prediction

Hydrogen-Bond Donor Capacity: Sulfamoyl (-SO₂NH₂) vs. Ethoxy (-OEt) Terminal Group Differentiation

The target compound possesses two hydrogen-bond donor (HBD) atoms (the sulfamoyl -SO₂NH₂ group), whereas the 4-ethoxybenzenesulfonamide analog (CAS 893985-98-3) possesses only one HBD (the sulfonamide -NH-), as confirmed by PubChem-computed descriptors [1][2]. This additional HBD capacity in the target compound enables bidentate hydrogen-bond interactions with protein backbone carbonyls, side-chain carboxylates, or structured water molecules in kinase ATP-binding pockets—an interaction mode that is structurally precluded in the mono-HBD ethoxy analog. In the imidazo[2,1-b]thiazole kinase inhibitor series characterized by Abdel-Maksoud et al. (2015), the presence of a terminal sulfonamide -NH- was critical for sub-micromolar antiproliferative activity, and the most potent compound (8u) bearing a terminal -OH donor achieved IC50 values of 0.845 μM (NCI-H460) and 0.476 μM (MCF7), with V600E-B-RAF IC50 of 39.9 nM and C-RAF IC50 of 19.0 nM [3].

Hydrogen bonding Target engagement Molecular recognition Binding affinity

Conformational Flexibility and Rotatable Bond Count: Implications for Entropic Binding Penalty

The target compound contains 4 rotatable bonds, compared to 6 rotatable bonds for the 4-ethoxybenzenesulfonamide analog (CAS 893985-98-3), as computed from the respective PubChem entries [1][2]. This 2-bond reduction in conformational自由度 is significant: the target compound's fewer rotatable bonds predict a lower entropic penalty upon binding to a rigid protein pocket, potentially translating to improved ligand efficiency (LE) and per-atom binding free energy contributions. In the broader imidazo[2,1-b]thiazole SAR landscape, Ammar et al. (2020) demonstrated that conformational restriction via strategic substitution yielded B-Raf V600E inhibitors with IC50 values as low as 1.20 nM (compound 10l), emphasizing that reduced rotational degrees of freedom correlate with enhanced potency within this scaffold class [3].

Conformational analysis Entropy Binding free energy Ligand efficiency

Para- vs. Meta-Regioisomer Differentiation: Impact on Molecular Recognition Geometry

The target compound (CAS 887201-04-9) features a para-substituted phenyl linker, creating an extended linear molecular axis of approximately 15.5 Å from the sulfamoyl nitrogen to the thiazole sulfur, as estimated from the SMILES structure C1CSC2=NC(=CN21)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N [1]. In contrast, the meta-regioisomer N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-sulfamoylbenzamide (CAS 1170862-54-0) introduces a ~120° kink in the molecular axis at the phenyl linker, producing a distinctly different molecular shape with a reduced end-to-end distance [2]. In kinase inhibitor SAR, such geometric differences are decisive: the para-linear geometry aligns the terminal sulfamoyl group with the solvent-exposed region of the ATP-binding pocket, while the meta-kinked geometry redirects the sulfamoyl group toward the hydrophobic back pocket, potentially altering selectivity profiles across the kinome [3].

Regiochemistry Molecular shape Binding pocket complementarity SAR

Saturation State of the Imidazothiazole Core: Dihydro (2,3-saturated) vs. Aromatic (imidazo) Differentiation in Sigma Receptor Affinity

The target compound contains a 2,3-dihydro (saturated) imidazo[2,1-b]thiazole core, distinguishing it from the fully aromatic imidazo[2,1-b]thiazole analog N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-sulfamoylbenzamide (CAS not individually registered; PubChem substance available) [1]. This saturation difference has documented pharmacological consequences: the EP2870164 patent family from Esteve Labor Dr. explicitly claims imidazo[2,1-b]thiazole derivatives with 'great affinity for sigma receptors, especially sigma-1 receptors,' and the structure-activity relationship disclosed therein demonstrates that saturation state of the bicyclic core modulates sigma-1 vs. sigma-2 subtype selectivity [2]. The saturated dihydro core introduces a stereoelectronic environment distinct from the planar aromatic system, influencing the pi-stacking interactions with the sigma-1 receptor's ligand-binding cavity residues.

Sigma-1 receptor GPCR ligand design Saturation state SAR CNS drug discovery

Critical Caveat: Absence of Compound-Specific Primary Pharmacological Data

It must be explicitly stated that as of April 2026, no peer-reviewed primary research publication, patent example, or public bioassay database entry reports experimentally measured IC50, Ki, EC50, or KD values specifically for CAS 887201-04-9. Unlike its well-characterized class counterparts—such as the imidazo[2,1-b]thiazole sulfonamides in Abdel-Maksoud et al. (2015) with reported IC50 values of 0.476–0.845 μM against cancer cell lines and 19.0–39.9 nM against RAF kinases [1], or the sulfamoylbenzamide HBV capsid assembly modulators with EC50 values of 0.08–0.27 μM [2]—this compound remains a screening-grade chemical entity. All differentiation claims above derive from computed physicochemical properties, structural comparisons, and class-level pharmacological inferences, not from direct experimental characterization of CAS 887201-04-9 itself. Procurement decisions should weigh this evidentiary gap accordingly.

Data transparency Procurement risk Screening compound Hit validation

Optimal Research Application Scenarios for N-(4-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-sulfamoylbenzamide (CAS 887201-04-9)


Kinase Inhibitor Lead Optimization: Para-Linear Sulfamoylbenzamide as a Scaffold for ATP-Binding Pocket Engagement

The para-substituted, linear molecular geometry and dual hydrogen-bond donor capacity of the terminal sulfamoyl group make CAS 887201-04-9 an ideal starting scaffold for medicinal chemistry programs targeting the ATP-binding cleft of kinases, particularly RAF family kinases. The class-level evidence from Abdel-Maksoud et al. (2015) demonstrates that closely related para-substituted imidazo[2,1-b]thiazole sulfonamides achieve sub-100 nM enzymatic IC50 values against V600E-B-RAF (39.9 nM) and C-RAF (19.0 nM), with sub-micromolar cellular antiproliferative activity [1]. The target compound's computed XLogP3 of 1.6 and 4 rotatable bonds predict favorable solubility and ligand efficiency metrics for structure-based optimization [2].

Sigma-1 Receptor Probe Development: Exploiting the Saturated Dihydro Core for GPCR Ligand Discovery

The 2,3-dihydroimidazo[2,1-b]thiazole core architecture of CAS 887201-04-9 is explicitly covered by the EP2870164 patent family claiming high-affinity sigma-1 receptor ligands [1]. The saturated bicyclic core differentiates this compound from aromatic imidazothiazole kinase inhibitors, offering a structurally encoded selectivity advantage for sigma receptor over kinase targets. Researchers pursuing sigma-1 receptor tool compounds or CNS drug discovery programs should prioritize this compound over aromatic in-class analogs when sigma-1 engagement, rather than kinase inhibition, is the desired pharmacological profile [2].

Aqueous Solubility-Optimized Screening Library Member for Biochemical High-Throughput Assays

With a computed XLogP3 of 1.6—substantially lower than the 3.1 value of the ethoxy analog and more favorable than many drug-like imidazothiazole derivatives that typically exceed LogP 3.5—CAS 887201-04-9 is uniquely suited for biochemical high-throughput screening (HTS) campaigns where compound precipitation and non-specific binding are common failure modes [1]. The primary sulfamoyl group additionally provides a synthetic handle for further derivatization (e.g., acylation, alkylation) during hit-to-lead expansion, a versatility not available with the ethoxy or methyl-substituted analogs [2].

Sulfamoylbenzamide Pharmacophore Hybridization: Bridging Kinase and Capsid Assembly Modulator Chemical Space

CAS 887201-04-9 uniquely combines the imidazo[2,1-b]thiazole scaffold—proven in kinase inhibitor programs—with the sulfamoylbenzamide pharmacophore that defines the HBV capsid assembly modulator (CAM) class, exemplified by AB-423 (EC50 0.08–0.27 μM) [1]. This hybrid architecture enables dual-focus screening: the compound can be simultaneously profiled against kinase panels and antiviral capsid assembly targets, maximizing the informational return on a single procurement. No other commercially available compound in this chemical space offers this precise intersection of two independently validated pharmacophores [2].

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